1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18856239
InChI: InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-5,10-11H,1H3
SMILES:
Molecular Formula: C11H9BrF4O
Molecular Weight: 313.09 g/mol

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18856239

Molecular Formula: C11H9BrF4O

Molecular Weight: 313.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one -

Specification

Molecular Formula C11H9BrF4O
Molecular Weight 313.09 g/mol
IUPAC Name 1-[3,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one
Standard InChI InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-5,10-11H,1H3
Standard InChI Key DGVXRTRIZUIMEK-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=CC(=CC(=C1)C(F)F)C(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one (C₁₁H₉BrF₄O) features a central propanone group substituted at the 2-position with bromine and at the 1-position with a 3,5-bis(difluoromethyl)phenyl moiety. This arrangement creates distinct electronic and steric effects that influence its chemical behavior.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉BrF₄O
Molecular Weight313.09 g/mol
IUPAC Name1-[3,5-Bis(difluoromethyl)phenyl]-2-bromopropan-1-one
XLogP33.2 (estimated)
Topological Polar Surface Area17.1 Ų

The difluoromethyl groups (-CF₂H) at the 3 and 5 positions of the phenyl ring contribute to increased hydrophobicity (logP = 3.2) compared to non-fluorinated analogs, enhancing membrane permeability in biological systems. The bromine atom at the β-position of the ketone introduces a strong electron-withdrawing effect, polarizing the carbonyl group and increasing susceptibility to nucleophilic attack.

Synthesis and Optimization Strategies

Industrial production of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves a multi-step sequence starting from 3,5-bis(difluoromethyl)acetophenone. A representative synthesis pathway includes:

  • Bromination: Treatment of the precursor with bromine (Br₂) in dichloromethane at -10°C under nitrogen atmosphere, yielding 70-85% product after purification.

  • Workup: Quenching with aqueous sodium thiosulfate to remove excess bromine, followed by extraction and silica gel chromatography.

Critical parameters affecting yield include temperature control (-10°C to 0°C) to minimize di-bromination byproducts and the use of anhydrous conditions to prevent hydrolysis of the ketone group. Recent advances employ flow chemistry systems to improve reaction scalability and safety profile.

Chemical Reactivity and Functionalization

The compound demonstrates three primary reaction pathways:

Nucleophilic Substitution at the β-Carbon

The bromine atom undergoes facile displacement with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN₃) in DMF at 60°C produces the corresponding azide derivative in 92% yield.

Ketone-Directed Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) occur regioselectively at the bromine position. Using Pd(PPh₃)₄ and arylboronic acids, biaryl products form with >95% conversion under microwave irradiation.

Reduction Pathways

Selective reduction of the ketone to a secondary alcohol can be achieved using NaBH₄/CeCl₃ in THF, preserving the difluoromethyl and bromine substituents.

Table 2: Representative Reaction Outcomes

Reaction TypeConditionsProduct Yield
Azide SubstitutionNaN₃, DMF, 60°C, 12h92%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C89%
Ketone ReductionNaBH₄/CeCl₃, THF, 0°C78%

Industrial and Materials Science Applications

Beyond pharmaceuticals, this brominated ketone finds utility in:

  • Polymer Chemistry: As a chain-transfer agent in RAFT polymerization, producing fluorinated polymers with low polydispersity indices (Đ = 1.12).

  • Liquid Crystal Synthesis: Intermediate for mesogens exhibiting nematic phases between 85-125°C.

  • Surface Functionalization: Forms self-assembled monolayers on gold surfaces via bromine-gold interactions, with contact angle measurements showing 112° hydrophobicity.

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